molecular formula C12H20BF4N B13131481 1-Hexyl-4-methylpyridin-1-ium tetrafluoroborate

1-Hexyl-4-methylpyridin-1-ium tetrafluoroborate

Katalognummer: B13131481
Molekulargewicht: 265.10 g/mol
InChI-Schlüssel: QFTOMUOTRLBUKG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Hexyl-4-methylpyridin-1-ium tetrafluoroborate is an organic compound with the molecular formula C12H20BF4N. It is a type of ionic liquid, which are salts in the liquid state at relatively low temperatures. This compound is known for its unique properties, such as low volatility, high thermal stability, and excellent solubility in various solvents. These characteristics make it valuable in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Hexyl-4-methylpyridin-1-ium tetrafluoroborate can be synthesized through a quaternization reaction. The process typically involves the reaction of 4-methylpyridine with hexyl bromide to form 1-hexyl-4-methylpyridinium bromide. This intermediate is then treated with sodium tetrafluoroborate to exchange the bromide ion with the tetrafluoroborate ion, yielding this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product efficiently .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Hexyl-4-methylpyridin-1-ium tetrafluoroborate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions yield new ionic liquids with different anions, while redox reactions can lead to the formation of various oxidized or reduced species .

Wissenschaftliche Forschungsanwendungen

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

Molekularformel

C12H20BF4N

Molekulargewicht

265.10 g/mol

IUPAC-Name

1-hexyl-4-methylpyridin-1-ium;tetrafluoroborate

InChI

InChI=1S/C12H20N.BF4/c1-3-4-5-6-9-13-10-7-12(2)8-11-13;2-1(3,4)5/h7-8,10-11H,3-6,9H2,1-2H3;/q+1;-1

InChI-Schlüssel

QFTOMUOTRLBUKG-UHFFFAOYSA-N

Kanonische SMILES

[B-](F)(F)(F)F.CCCCCC[N+]1=CC=C(C=C1)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.